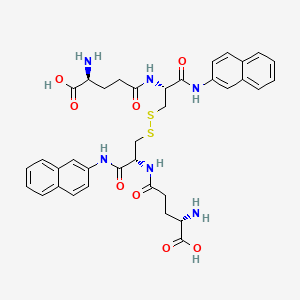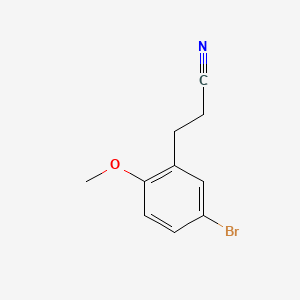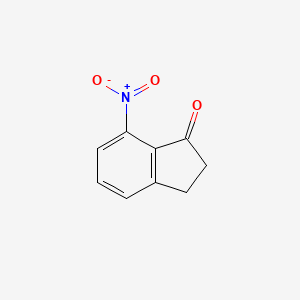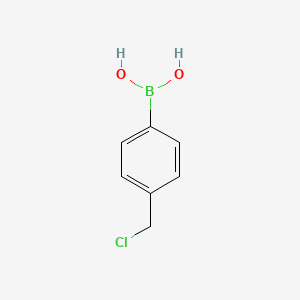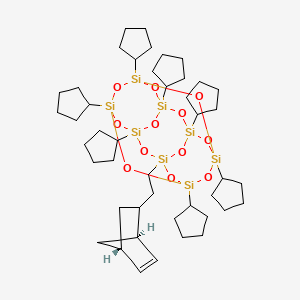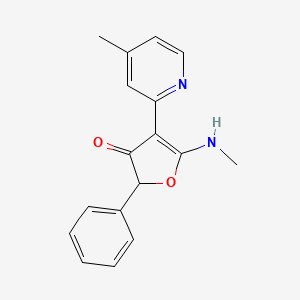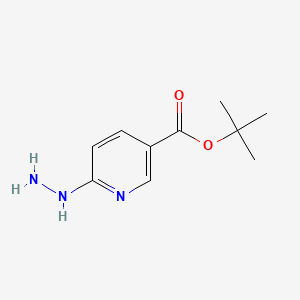
6-ヒドラジニルニコチン酸tert-ブチルエステル
概要
説明
tert-Butyl 6-hydrazinylnicotinate: is an organic compound with the molecular formula C10H15N3O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the pyridine ring is substituted with a hydrazine group at the 6-position
科学的研究の応用
Chemistry: tert-Butyl 6-hydrazinylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its hydrazine group makes it a versatile building block for constructing heterocyclic compounds and other nitrogen-containing structures.
Biology and Medicine: In medicinal chemistry, tert-Butyl 6-hydrazinylnicotinate is explored for its potential as a pharmacophore in drug design. Compounds containing the hydrazine moiety are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-hydrazinylnicotinate typically involves the reaction of tert-butyl 6-chloropyridine-3-carboxylate with hydrazine hydrate. The reaction is carried out in ethanol at elevated temperatures (around 100°C) for a couple of hours . The general reaction scheme is as follows:
- Dissolve tert-butyl 6-chloropyridine-3-carboxylate in ethanol.
- Add an excess of hydrazine hydrate to the solution.
- Heat the mixture to 100°C and stir for 2 hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: While specific industrial production methods for tert-Butyl 6-hydrazinylnicotinate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, industrial processes would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: tert-Butyl 6-hydrazinylnicotinate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
作用機序
The mechanism of action of tert-Butyl 6-hydrazinylnicotinate depends on its specific application. In biological systems, the hydrazine group can interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.
類似化合物との比較
tert-Butyl nicotinate: Lacks the hydrazine group, making it less reactive in certain chemical transformations.
6-Hydrazinylnicotinic acid: Contains a carboxyl group instead of the tert-butyl ester, affecting its solubility and reactivity.
Nicotinic acid hydrazide: Similar structure but without the tert-butyl ester, influencing its pharmacokinetic properties.
Uniqueness: tert-Butyl 6-hydrazinylnicotinate is unique due to the presence of both the hydrazine group and the tert-butyl ester. This combination of functional groups enhances its reactivity and potential applications in various fields. The tert-butyl ester increases the compound’s lipophilicity, improving its ability to penetrate biological membranes, while the hydrazine group provides a site for further chemical modifications.
特性
IUPAC Name |
tert-butyl 6-hydrazinylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-4-5-8(13-11)12-6-7/h4-6H,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHKHMSCVFCTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
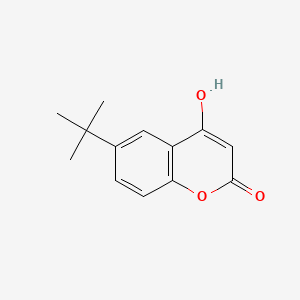
![Cyclooctene, 1-[(2-ethoxycyclopropyl)ethynyl]-, trans- (9CI)](/img/new.no-structure.jpg)
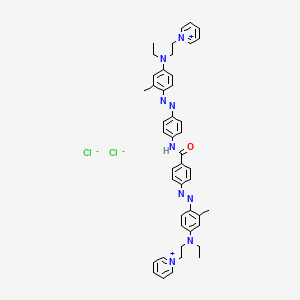
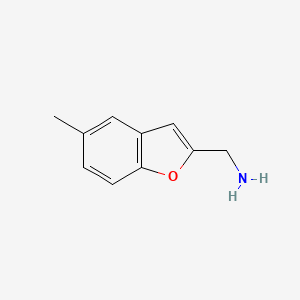
![1,3,7,8-Tetraazaspiro[4.4]nonane](/img/structure/B573305.png)
